Tert-butyl (2R)-5-oxooxolane-2-carboxylate
Overview
Description
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a tetrahydrofuran ring, which is further substituted with a carboxylate group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate typically involves the esterification of ®-5-oxotetrahydrofuran-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate can be achieved using flow microreactor systems. This method offers several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the ester group under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, it can inhibit calmodulin, a protein that mediates the control of various enzymes and ion channels through calcium-binding .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar reactivity patterns.
tert-Butyl hydroperoxide: An organic peroxide used in oxidation reactions.
tert-Butyl chloride: An alkylating agent used in Friedel-Crafts reactions.
Uniqueness
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate is unique due to its combination of a tert-butyl group and a tetrahydrofuran ring, which imparts distinct reactivity and stability compared to other tert-butyl derivatives. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
tert-butyl (2R)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
YLXNLHFGLNCGEK-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCC(=O)O1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.